Methyl 6-methoxy-1H-indole-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Receptor Pharmacology

SAR studies demand the correct positional isomer-substituting the 5-methoxy analog (CAS 172595-68-5) or free acid (CAS 90924-43-9) invalidates receptor-binding conclusions. Methyl 6-methoxy-1H-indole-3-carboxylate (CAS 131424-27-6) delivers the precise 6-MeO substitution pattern with a protected C3 methyl ester handle. • 6-MeO substitution confers distinct lipophilicity & AhR functional selectivity vs. 5-MeO isomer • C3 methyl ester enables orthogonal transformations (reduction, amidation, saponification) incompatible with free acid • 3 rotatable bonds, 4 H-bond acceptors, 1 H-bond donor (indole NH); 96% purity with NMR characterization

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 131424-27-6
Cat. No. B179752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-1H-indole-3-carboxylate
CAS131424-27-6
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)C(=O)OC
InChIInChI=1S/C11H11NO3/c1-14-7-3-4-8-9(11(13)15-2)6-12-10(8)5-7/h3-6,12H,1-2H3
InChIKeyJBRYVSINLJPRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methoxy-1H-indole-3-carboxylate: Core Identity and Specifications


Methyl 6-methoxy-1H-indole-3-carboxylate (CAS 131424-27-6) is a substituted indole derivative featuring a methoxy group at the 6-position and a methyl ester at the 3-position of the indole core . The molecular formula is C11H11NO3 with a molecular weight of 205.21 g/mol . The compound is commercially available as a solid with a reported purity of 96% and is typically stored sealed in dry conditions at room temperature . Its indole-3-carboxylate scaffold is recognized as a privileged structure in drug discovery due to its capacity for high-affinity receptor binding [1]. The specific 6-methoxy substitution pattern alters the electronic distribution and lipophilicity of the indole ring compared to unsubstituted or 5-substituted analogs, establishing the foundational basis for its differential properties .

Why Generic Indole-3-carboxylates Cannot Substitute for Methyl 6-methoxy-1H-indole-3-carboxylate


Substitution with structurally related indole-3-carboxylates such as the 5-methoxy analog (CAS 172595-68-5), unsubstituted methyl indole-3-carboxylate (CAS 942-24-5), or the 6-methoxy carboxylic acid (CAS 90924-43-9) is not equivalent from a procurement standpoint due to distinct physicochemical and reactivity profiles driven by substitution pattern. The 6-methoxy group confers a unique combination of lipophilicity and electronic modulation that differs quantitatively from the 5-methoxy isomer and from the free carboxylic acid [1]. Methylindoles and methoxyindoles have been shown to exhibit differential agonist and antagonist activities at the human aryl hydrocarbon receptor (AhR), with position-specific effects on transcriptional activity [2]. The methyl ester at C3 serves as a protected carboxyl handle enabling orthogonal synthetic transformations that would be incompatible with the free carboxylic acid form . Consequently, generic substitution without verifying substitution pattern and functional group compatibility may compromise synthetic yield, alter biological readouts, or invalidate structure-activity relationship conclusions.

Methyl 6-methoxy-1H-indole-3-carboxylate: Quantitative Differentiation Evidence


Positional Isomer Differentiation: 6- vs. 5-Methoxy

The 6-methoxy substitution pattern on the indole-3-carboxylate scaffold imparts distinct physicochemical properties compared to the 5-methoxy isomer (CAS 172595-68-5). Methyl 6-methoxy-1H-indole-3-carboxylate has a molecular weight of 205.21 g/mol and a computed exact mass of 205.07389321 g/mol [1]. While direct comparative potency data for the methyl ester forms are not available in the public domain, class-level inference from studies on methylindole and methoxyindole AhR ligands demonstrates that substitution position critically determines agonist versus antagonist functional activity. Specifically, 7-methoxyindole exhibits distinct binding pocket occupancy relative to other positional isomers, confirming that methoxy group position is not interchangeable [2]. Furthermore, the 5-methoxy isomer is associated with metabolic pathways involving CYP2C8 inhibition in the context of tegaserod metabolism [3], whereas the 6-methoxy analog's metabolic profile differs due to altered electronic distribution as documented in methoxy-activated indole reviews [4].

Medicinal Chemistry Structure-Activity Relationship Receptor Pharmacology

Methyl Ester versus Free Carboxylic Acid

Methyl 6-methoxy-1H-indole-3-carboxylate (CAS 131424-27-6) differs from its free acid counterpart, 6-methoxy-1H-indole-3-carboxylic acid (CAS 90924-43-9), in key physicochemical parameters that directly impact synthetic utility. The methyl ester has a molecular weight of 205.21 g/mol compared to 191.18 g/mol for the free acid, and possesses 3 rotatable bonds versus 2 for the acid [1]. The ester form has 4 hydrogen bond acceptors and 1 hydrogen bond donor (indole NH), whereas the free acid has 4 acceptors and 2 donors (indole NH plus carboxylic OH) . This difference in hydrogen bonding capacity affects solubility, chromatographic behavior, and crystal packing. The methyl ester serves as a protected carboxyl group that can undergo orthogonal transformations such as reduction to the alcohol, conversion to the amide, or saponification to the free acid, enabling synthetic sequences that would be incompatible with the free carboxylic acid's acidic proton and nucleophilic tendencies . The free acid form is primarily used as an intermediate for amidation or esterification, while the methyl ester is preferentially selected when the C3 position must remain protected during manipulations at other positions [2].

Organic Synthesis Prodrug Design Synthetic Intermediate

Synthetic Utility of 6-Methoxyindole-3-carboxylate

The 6-methoxyindole-3-carboxylate scaffold represents a specific substitution pattern within the broader class of 3-indolecarboxylates, which are recognized as privileged structures in drug discovery due to their high-affinity receptor binding capacity [1]. Reviews on methoxy-activated indoles document that methoxy substitution enhances the reactivity of the indole core by increasing electron density, thereby modulating electrophilic substitution regioselectivity and enabling diversification strategies not available to unsubstituted indoles [2]. While specific synthetic yield comparisons for methyl 6-methoxy-1H-indole-3-carboxylate versus the 5-methoxy isomer are not publicly reported, the 6-methoxy substitution pattern is associated with distinct regiochemical outcomes in further functionalization reactions. For instance, electrophilic substitution in indoles is known to be position-dependent, with methoxy groups directing incoming electrophiles to specific positions based on their location on the indole ring [3]. Studies on 6-methoxyindole synthesis have established regioselective routes via Friedel-Crafts acylation and Baeyer-Villiger oxidation, providing controlled access to the 6-methoxy isomer that differs fundamentally from 5-methoxy indole preparations .

Medicinal Chemistry Library Synthesis High-Throughput Screening

Research and Procurement Scenarios: Methyl 6-methoxy-1H-indole-3-carboxylate


SAR Studies with Defined 6-Methoxy Substitution

Methyl 6-methoxy-1H-indole-3-carboxylate is procured for structure-activity relationship (SAR) investigations where the 6-methoxy substitution pattern is hypothesized to confer specific receptor binding or metabolic stability advantages. Based on class-level evidence from AhR ligand studies demonstrating that methoxyindole positional isomers exhibit distinct agonist/antagonist functional profiles , the 6-methoxy isomer is not functionally interchangeable with the 5-methoxy analog (CAS 172595-68-5). Procurement of the correct positional isomer is critical for generating interpretable SAR data. The indole-3-carboxylate scaffold is a privileged structure capable of high-affinity receptor binding , and the methoxy group at C6 enhances lipophilicity and modulates electronic properties compared to unsubstituted methyl indole-3-carboxylate .

Protected Carboxyl Handle for Orthogonal Transformations

The methyl ester functionality at C3 provides a protected carboxyl group that enables multistep synthetic sequences. Methyl 6-methoxy-1H-indole-3-carboxylate has 3 rotatable bonds, 4 hydrogen bond acceptors, and only 1 hydrogen bond donor (the indole NH), distinguishing it from the free acid form (CAS 90924-43-9) which has 2 hydrogen bond donors due to the carboxylic OH group . This difference in hydrogen bonding capacity affects solubility and chromatographic behavior. The methyl ester can be selectively reduced, amidated, or saponified to the free acid after manipulations at the N1, C2, C4, C5, or C7 positions are complete . Researchers procure the methyl ester rather than the free acid when synthetic plans require the C3 position to remain inert during initial steps.

Methoxyindole Tool Compounds for Receptor Profiling

Methoxylated indoles serve as tool compounds for probing receptor systems where indole-based endogenous ligands or xenobiotics exert biological effects. Studies on methylindoles and methoxyindoles have evaluated 22 compounds for transcriptional activity at the human aryl hydrocarbon receptor (AhR), establishing that substitution position is a key determinant of functional activity . Methyl 6-methoxy-1H-indole-3-carboxylate provides a specific methoxyindole scaffold for such profiling studies. The 6-methoxy substitution pattern represents one of several positional variants that enable systematic mapping of structure-activity relationships across indole-binding receptors .

Verified Purity and Storage Specifications

Commercial procurement of methyl 6-methoxy-1H-indole-3-carboxylate (CAS 131424-27-6) is supported by documented purity specifications. The compound is available with a standard purity of 96% and is supplied as a solid requiring sealed storage under dry conditions at room temperature . Analytical characterization including NMR is available from vendors . These specifications enable quality-controlled procurement for research applications where consistent purity and proper storage conditions are prerequisites for reproducible experimental outcomes.

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